2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
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Overview
Description
2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzenesulfonyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the thiadiazolidine ring. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(4-Methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide
- 2-(4-Fluorophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Uniqueness
2-(4-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C8H9BrN2O2S |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,10H,5-6H2 |
InChI Key |
IVEMKLUOEJFXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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